molecular formula C15H22N2O2 B13248531 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline

Cat. No.: B13248531
M. Wt: 262.35 g/mol
InChI Key: LRZLMSJNTGOYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a cyclohexyl ring with three methyl substituents. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline typically involves the nitration of 2-(3,3,5-trimethylcyclohexyl)aniline. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is unique due to its specific substitution pattern on the cyclohexyl ring, which influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-nitro-2-(3,3,5-trimethylcyclohexyl)aniline

InChI

InChI=1S/C15H22N2O2/c1-10-6-11(9-15(2,3)8-10)13-7-12(17(18)19)4-5-14(13)16/h4-5,7,10-11H,6,8-9,16H2,1-3H3

InChI Key

LRZLMSJNTGOYDW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.